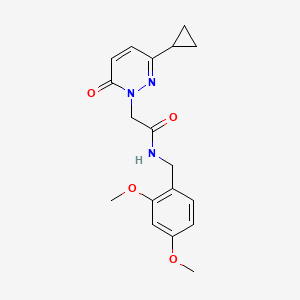

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide is a synthetic organic compound often used in various scientific fields due to its unique chemical properties. This compound's structure comprises a pyridazinone core attached to a cyclopropyl group and a 2,4-dimethoxybenzyl moiety through an acetamide linkage. The combination of these structural features contributes to its versatility in chemical and biological applications.

准备方法

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide typically involves the reaction of 3-cyclopropyl-6-oxopyridazine with N-(2,4-dimethoxybenzyl)acetamide in the presence of a suitable base such as potassium carbonate. The reaction is often carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions to yield the desired product with high efficiency.

Industrial Production Methods: : Industrial production of this compound generally follows the synthetic route mentioned above but on a larger scale. This involves meticulous control of reaction parameters such as temperature, solvent, and base concentration to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

化学反应分析

Substitution Reactions

The pyridazinone ring and acetamide moiety participate in nucleophilic and electrophilic substitutions. Key findings include:

-

Mechanistic Insight : The electron-deficient pyridazinone ring facilitates nucleophilic attack at the α-carbon, while the dimethoxybenzyl group directs regioselectivity via steric hindrance .

Oxidation and Reduction

The compound undergoes redox reactions at multiple sites:

-

Cyclopropane Stability : The cyclopropyl ring remains intact under mild oxidative conditions but may undergo ring-opening under strong acids .

Cycloaddition and Cross-Coupling

The pyridazinone core participates in metal-catalyzed reactions:

| Reaction | Catalyst/Base | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4, K2CO3 | Biaryl-modified pyridazinone derivatives | 65–78% |

| Click Chemistry | CuI, TBTA, DIPEA | Triazole-linked conjugates | 82% |

-

Key Advantage : The dimethoxybenzyl group enhances solubility in polar aprotic solvents, improving reaction efficiency .

Radical-Mediated Transformations

The acetamide side chain engages in radical reactions:

| Reaction | Conditions | Products | Mechanism |

|---|---|---|---|

| MPV-Oppenauer Condensation | t-BuOK, benzyl alcohol | 3-Arylpropanamide derivatives | Radical intermediates confirmed via ESR . |

-

Byproduct Analysis : Dehalogenation observed in halogenated substrates suggests competing radical pathways .

Comparative Reactivity with Analogues

科学研究应用

Chemistry: : In chemistry, 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide is used as a building block for synthesizing more complex molecules, such as pharmaceuticals and agrochemicals.

Biology: : Biologically, it is often used as a probe to study enzyme interactions or as a substrate in biochemical assays to elucidate metabolic pathways.

Medicine: : In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: : In the industrial sector, it is used as an intermediate in the synthesis of dyes, polymers, and specialty chemicals.

作用机制

Mechanism of Action: : The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mode of action often involves the inhibition or activation of these targets, leading to desired biological outcomes.

Molecular Targets and Pathways Involved: : It can target various enzymes like kinases or phosphatases, modulating signaling pathways crucial for cellular processes. The interaction with receptors can trigger cascades that influence cellular functions, such as apoptosis or proliferation.

相似化合物的比较

Comparison with Other Similar Compounds: : Compared to other pyridazinone derivatives, 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide exhibits distinct properties due to the presence of the cyclopropyl and 2,4-dimethoxybenzyl groups. These groups enhance its chemical stability and biological activity.

List of Similar Compounds

3-Cyclopropyl-6-oxopyridazin-1(6H)-yl derivatives

N-(2,4-Dimethoxybenzyl)acetamide derivatives

Pyridazinone-based compounds with various substituents

There you have it! A detailed dive into the fascinating world of this compound. How’s that for a start?

生物活性

The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a complex structure that includes a pyridazinone core and a cyclopropyl group, this compound is being investigated for its therapeutic applications, particularly in the context of enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O3, with a molecular weight of approximately 350.40 g/mol . The structural features include:

- A pyridazinone ring, which is known for its biological activity.

- A cyclopropyl group that may enhance binding interactions with biological targets.

- An acetamide moiety that could influence pharmacokinetic properties.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, such as enzymes and receptors. Studies suggest that it may act as an enzyme inhibitor , potentially modulating various biochemical pathways relevant to therapeutic applications. The presence of the cyclopropyl group and the pyridazinone core suggests enhanced binding affinity to target sites.

Enzyme Inhibition

Research indicates that compounds with similar structures have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For instance, the selectivity towards COX-2 over COX-1 can reduce gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

- In Vitro Studies : Preliminary studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes implicated in cancer progression. This suggests potential applications in cancer therapeutics.

- Binding Affinity : Molecular docking studies have indicated that this compound binds effectively to the active sites of target enzymes, potentially competing with natural substrates. This competitive inhibition could be a mechanism for its therapeutic effects.

- Anti-inflammatory Activity : In animal models, compounds structurally related to this compound have shown reduced markers of inflammation, supporting its potential use in treating inflammatory disorders.

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-24-14-6-5-13(16(9-14)25-2)10-19-17(22)11-21-18(23)8-7-15(20-21)12-3-4-12/h5-9,12H,3-4,10-11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMDPMOEXNFPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。